7-dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-Dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by:
- Position 7: A dodecyl (C12) chain, enhancing lipophilicity and membrane permeability.
- Position 8: A (2-hydroxypropyl)sulfanyl group, contributing to hydrogen bonding and solubility.
- Position 3: A methyl group, common in xanthine analogs to modulate metabolic stability.
Properties
IUPAC Name |
7-dodecyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N4O3S/c1-4-5-6-7-8-9-10-11-12-13-14-25-17-18(22-21(25)29-15-16(2)26)24(3)20(28)23-19(17)27/h16,26H,4-15H2,1-3H3,(H,23,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHKTUDXHFPZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(N=C1SCC(C)O)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Xanthine Derivative Functionalization
The synthesis often begins with 3-methylxanthine (1,3-dimethylxanthine), which provides the N3-methyl group and positions N7 and C8 for subsequent modifications. Key steps include:
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Selective alkylation at N7 : Using alkyl halides (e.g., dodecyl bromide) under basic conditions (K₂CO₃, DMF, 60°C) to introduce the dodecyl chain.
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C8 thiolation : Reaction with 2-hydroxypropyl mercaptan (HS-CH₂CH(OH)CH₃) in the presence of oxidizing agents (e.g., H₂O₂) to form the sulfanyl bridge.
Example Protocol :
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Dissolve 3-methylxanthine (10 mmol) in anhydrous DMF.
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Add dodecyl bromide (12 mmol) and K₂CO₃ (15 mmol).
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Heat at 60°C for 12 h under nitrogen.
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Quench with ice water, extract with ethyl acetate, and purify via silica chromatography (hexane:EtOAc = 4:1).
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Reflux the intermediate with 2-hydroxypropyl mercaptan (15 mmol) and H₂O₂ (5%) in ethanol for 6 h.
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Isolate the product via recrystallization (ethanol/water).
Cyclization of Precursor Amides
Alternatively, purine rings are constructed via cyclization of pyrimidine intermediates. For example, 6-amino-5-(dodecylimino)-1-methylpyrimidine-2,4-dione undergoes thermal cyclization in acidic media to form the purine core.
Regioselective Alkylation Strategies
Introducing the dodecyl group at N7 requires precise control to avoid O-alkylation or N9 byproducts.
Borane-Mediated Alkylation
A patent describes using borane complexes (e.g., BH₃·THF) to enhance N7 selectivity:
Phase-Transfer Catalysis
Phase-transfer agents (e.g., tetrabutylammonium bromide) improve reactivity in biphasic systems (water/dichloromethane):
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Reagents : 3-methylxanthine, dodecyl bromide, NaOH (50% aq.), TBAB (5 mol%).
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Temperature : 40°C, 6 h.
Thiolation at C8
The hydroxypropyl sulfanyl group is introduced via nucleophilic substitution or Michael addition.
Radical Thiol-ene Coupling
A novel approach employs UV-initiated radical reactions:
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Reagents : 8-bromo-N7-dodecyl-3-methylxanthine, 2-hydroxypropyl thiol, AIBN (azobisisobutyronitrile).
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Conditions : Benzene, UV light (365 nm), 12 h.
Optimization and Challenges
Reaction Condition Analysis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents decomposition |
| Solvent | DMF > THF > Toluene | Polarity enhances alkylation |
| Catalyst | K₂CO₃ > NaH > TBAB | Base strength critical |
Common Side Reactions
Industrial-Scale Synthesis
A patented large-scale method emphasizes cost efficiency:
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Continuous Flow Reactor : For alkylation (residence time: 30 min).
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Membrane Filtration : Removes salts post-thiolation.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
7-dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the sulfanyl group or the purine core.
Substitution: The dodecyl and hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
7-dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural and physicochemical differences:
Solubility and Stability
- Solubility : The target compound’s hydroxypropylsulfanyl group improves aqueous solubility compared to purely hydrophobic analogs like 8-(decylsulfanyl)-7-isopentyl... . However, its dodecyl chain reduces solubility relative to Proxyphylline .
- Stability : Adamantane-containing derivatives (e.g., 4g) exhibit superior oxidative stability , whereas the target’s sulfanyl group may require formulation with antioxidants to prevent degradation.
Biological Activity
Chemical Structure and Properties
The compound is characterized by its purine backbone, which is modified with a dodecyl chain and a hydroxypropyl sulfanyl group. The structural formula can be represented as follows:
This structure contributes to its solubility and interaction with biological systems.
Antioxidant Activity
Research indicates that compounds similar to this purine derivative exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Study Findings : In vitro assays demonstrated that the compound scavenges free radicals effectively, suggesting potential for therapeutic applications in oxidative stress-related conditions .
Antitumor Activity
Recent studies have explored the antitumor potential of similar purine derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Case Study : A study on hydroxamic acid derivatives based on febuxostat showed promising results in inhibiting tumor growth in various cancer cell lines. Although not directly studied on the specific compound , the structural similarities suggest a potential for similar activity .
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may be beneficial in treating metabolic disorders.
- Research Insight : Enzyme assays indicate that modifications at the 8-position of purines can enhance inhibitory effects on enzymes such as xanthine oxidase, which is relevant for conditions like gout .
The biological activity of 7-dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is largely attributed to:
- Interaction with Cellular Receptors : The hydrophobic dodecyl chain may facilitate membrane penetration and receptor binding.
- Modulation of Signaling Pathways : It may influence pathways related to apoptosis and cell survival.
- Antioxidative Mechanisms : The hydroxypropyl sulfanyl group contributes to its ability to donate electrons and neutralize reactive species.
Comparative Biological Activity Table
| Compound Name | Antioxidant Activity | Antitumor Activity | Enzyme Inhibition |
|---|---|---|---|
| 7-Dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione | Moderate | Promising (inferred) | Potential (inferred) |
| Febuxostat-based Hydroxamic Acid | High | Significant (in vitro) | Strong |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
